molecular formula C10H6Br2N2O B14696125 6,6'-Dibromo-2,2'-bipyridine-1-oxide CAS No. 25373-71-1

6,6'-Dibromo-2,2'-bipyridine-1-oxide

Cat. No.: B14696125
CAS No.: 25373-71-1
M. Wt: 329.97 g/mol
InChI Key: GHHUTXBQXSOMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6’-Dibromo-2,2’-bipyridine-1-oxide is a chemical compound with the molecular formula C10H6Br2N2O. It is a derivative of bipyridine, where two bromine atoms are substituted at the 6 and 6’ positions, and an oxide group is attached to one of the nitrogen atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dibromo-2,2’-bipyridine-1-oxide typically involves the bromination of 2,2’-bipyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction yields 6,6’-Dibromo-2,2’-bipyridine, which is then oxidized to form the 1-oxide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6,6’-Dibromo-2,2’-bipyridine-1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled temperature and pH conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions include various substituted bipyridine derivatives, which have applications in materials science and coordination chemistry .

Scientific Research Applications

6,6’-Dibromo-2,2’-bipyridine-1-oxide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 6,6’-Dibromo-2,2’-bipyridine-1-oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s bromine atoms and oxide group play a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Dibromo-2,2’-bipyridine-1-oxide is unique due to the presence of both bromine atoms and the oxide group, which enhance its reactivity and versatility in forming complexes with metal ions. This makes it particularly valuable in research areas requiring specific coordination properties .

Properties

CAS No.

25373-71-1

Molecular Formula

C10H6Br2N2O

Molecular Weight

329.97 g/mol

IUPAC Name

2-bromo-6-(6-bromopyridin-2-yl)-1-oxidopyridin-1-ium

InChI

InChI=1S/C10H6Br2N2O/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14(8)15/h1-6H

InChI Key

GHHUTXBQXSOMCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=[N+](C(=CC=C2)Br)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.